molecular formula C14H18N4O2 B2722226 tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate CAS No. 1934459-66-1

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate

Cat. No.: B2722226
CAS No.: 1934459-66-1
M. Wt: 274.324
InChI Key: SXDWVNIRSFVZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a triazole-derived compound featuring a benzyl group at the 1-position of the triazole ring and a tert-butyl carbamate moiety at the 4-position. This structure combines the rigidity of the triazole core with the steric bulk of the tert-butyl group and the hydrolytic stability of the carbamate functional group. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, followed by carbamate group installation . Its structural attributes make it a versatile intermediate in medicinal chemistry, particularly for developing anticancer and antimicrobial agents .

Properties

IUPAC Name

tert-butyl N-(1-benzyltriazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDWVNIRSFVZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyltriazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of tert-butyl N-(1-benzyltriazol-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyltriazol-4-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or alter the function of the target molecule. The carbamate group can also undergo hydrolysis, releasing the active triazole moiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazole derivatives are widely explored due to their tunable pharmacophores. Below is a comparative analysis of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate with key analogues:

Compound Substituent at Triazole 4-Position Key Features Biological Activity
Target Compound tert-Butyl carbamate High steric bulk, hydrolytic stability, synthetic versatility Anticancer (potential microtubule inhibition)
N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide Aryl amide Enhanced hydrogen bonding, improved solubility Tubulin polymerization inhibition (IC₅₀: 0.5–2 µM)
1,5-Disubstituted Tetrazole-Triazole Hybrids Tetrazole moiety Increased polarity, metabolic resistance Cytotoxic against MCF-7 cells (IC₅₀: 8–15 µM)
Triazole-Azetidine Conjugates Azetidine carboxamide Conformational flexibility, protease resistance Antiproliferative (under investigation)

Physicochemical Properties

  • Molecular Weight & LogP :
    • Target Compound: Estimated MW ~317 g/mol; LogP ~2.5 (hydrophobic tert-butyl group).
    • Arylamide Analogues: Lower LogP (~1.8–2.0) due to polar amide groups .
    • Tetrazole Hybrids: Higher polarity (LogP ~1.5) from the tetrazole ring .
  • Stability : The tert-butyl carbamate enhances metabolic stability compared to esters but is less stable than arylamides under acidic conditions .

Biological Activity

Introduction

Tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-benzyl-1H-1,2,3-triazole through a coupling reaction. The synthetic pathway can be summarized as follows:

  • Starting Materials :
    • Tert-butyl carbamate
    • 1-benzyl-1H-1,2,3-triazole
  • Reaction Conditions :
    • Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
    • Solvents like dichloromethane (DCM) or dimethylformamide (DMF).
  • Yield and Purification :
    • The product is typically purified using column chromatography to achieve high purity levels.

Anticancer Properties

Research has indicated that compounds related to the triazole structure exhibit significant anticancer activity. For instance, derivatives of 1-benzyl-1H-1,2,3-triazole have shown promising results against various cancer cell lines:

  • Inhibition of Cancer Cell Growth :
    • A derivative with an IC50 value of 46 nM was found effective against MCF-7 human breast tumor cells .
    • Structure–activity relationship (SAR) studies highlighted the importance of specific substitutions in enhancing antiproliferative activity.

The mechanism by which this compound exerts its biological effects appears to be linked to its interaction with microtubules:

  • Inhibition of Tubulin Polymerization :
    • Similar to known antimicrotubule agents such as paclitaxel and vincristine, this compound prevents the polymerization of tubulin in vitro .
    • Flow cytometry analysis revealed G2/M phase arrest in HeLa cells treated with this compound.

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence that triazole derivatives possess antimicrobial activity:

  • Antibacterial Assays :
    • Compounds related to triazoles have been tested against various bacterial strains such as E. coli and Pseudomonas aeruginosa. Some derivatives exhibited high antibacterial activity with low toxicity profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

Structural FeatureImpact on Activity
Meta-substitution on benzyl groupEnhances antiproliferative activity
Heterocyclic substitutionsVarious substitutions tolerated
Presence of triazole ringEssential for biological activity

The SAR studies suggest that modifications to the benzyl group and the triazole core can significantly influence potency and selectivity against cancer cells.

Case Studies

Several studies have documented the efficacy and safety profile of compounds based on the triazole scaffold:

Case Study 1: Anticancer Efficacy

A study evaluated a series of triazole derivatives for their effects on cancer cell lines. The results indicated that specific substitutions led to enhanced potency against MCF-7 cells, establishing a clear link between chemical structure and biological activity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antibacterial properties, certain triazole derivatives were found to exhibit significant activity against resistant strains of bacteria while maintaining low cytotoxicity in mammalian cell lines . This highlights their potential utility in combating drug-resistant infections.

Q & A

What are the optimal synthetic routes for tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves two steps:

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): A benzyl azide reacts with a terminal alkyne (e.g., propargylamine) under Cu(I) catalysis to form the 1,4-disubstituted triazole core. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often used as a stabilizing ligand for Cu(I) to prevent oxidation .

Carbamate formation: The triazole-4-amine intermediate reacts with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine to scavenge HCl .

Key Variables:

  • Solvent choice: DCM provides faster reaction times, while THF improves solubility for polar intermediates.
  • Temperature: Room temperature (20–25°C) avoids side reactions like tert-butyl group cleavage.
  • Yield optimization: Excess tert-butyl chloroformate (1.2 eq.) and slow addition over 30 minutes minimize dimerization. Typical yields range from 65–85% .

How can researchers confirm the structural integrity of this compound, particularly regioisomeric purity?

Methodological Answer:

  • NMR spectroscopy:
    • ¹H NMR: The triazole C-H proton appears as a singlet at δ 7.8–8.0 ppm. The benzyl group shows aromatic protons at δ 7.2–7.4 ppm and a benzylic CH₂ at δ 5.4–5.5 ppm.
    • ¹³C NMR: The carbamate carbonyl resonates at δ 155–157 ppm .
  • X-ray crystallography: For unambiguous confirmation, single crystals grown via vapor diffusion (e.g., hexane/EtOAc) can be analyzed using SHELX software for structure refinement .
  • Mass spectrometry (HRMS): Expected [M+H]⁺ for C₁₅H₁₉N₄O₂ is 293.1385. Deviations >2 ppm suggest impurities .

What biological targets are associated with this compound, and how can its mechanism be validated?

Methodological Answer:

  • Primary targets:
    • Tubulin polymerization inhibition: Competes with colchicine for binding at the β-tubulin interface (IC₅₀ ~2.5 μM), disrupting microtubule dynamics. Validate via in vitro tubulin polymerization assays using fluorescence-based kits .
    • Cyclin-dependent kinases (CDKs): Inhibits CDK1/Cdc2 (IC₅₀ ~1.8 μM) by binding to the ATP pocket. Use kinase profiling panels with recombinant enzymes and ATP-Glo assays .
  • Mechanistic validation:
    • Cellular assays: Check G₂/M cell cycle arrest (flow cytometry) and apoptosis (Annexin V staining) in HeLa or A549 cells .
    • Competitive binding studies: Use SPR or ITC to measure dissociation constants (Kd) against purified tubulin/CDK1 .

How does the tert-butyl carbamate group influence stability and bioavailability?

Methodological Answer:

  • Stability studies:
    • Hydrolytic stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor via HPLC; the tert-butyl group resists hydrolysis for >48 hours at 37°C .
    • Thermal stability: TGA analysis shows decomposition onset at ~180°C, suitable for standard storage .
  • Bioavailability:
    • LogP: Calculated (ChemDraw) logP = 2.1, indicating moderate lip solubility. Improve aqueous solubility via PEGylation or co-solvents (e.g., 10% DMSO) .
    • Plasma protein binding: ~85% binding (measured via equilibrium dialysis) reduces free drug availability. Prodrug strategies (e.g., esterification) can enhance uptake .

What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Source of variability:
    • Purity: Impurities >5% (e.g., deprotected amines) can skew bioassays. Re-purify via flash chromatography (SiO₂, 5% MeOH/DCM) .
    • Assay conditions: Varying ATP concentrations (e.g., 10 μM vs. 100 μM in kinase assays) alter IC₅₀ values. Standardize using 50 μM ATP .
  • Validation steps:
    • Dose-response curves: Repeat assays in triplicate with 8-point dilution series.
    • Off-target screening: Test against 50+ kinases/phosphatases to confirm selectivity .
    • Structural analogs: Compare with tert-butyl-free analogs to isolate carbamate effects .

How can structure-activity relationships (SAR) guide optimization of this scaffold?

Methodological Answer:

  • Key modifications:
    • Triazole substitution: Replace benzyl with 4-fluorobenzyl (↑ tubulin binding by 30%) or bulky groups (e.g., biphenyl) to enhance kinase selectivity .
    • Carbamate variants: Substitute tert-butyl with Boc (tert-butoxycarbonyl) for easier deprotection or PEG-carbamates for solubility .
  • SAR workflow:
    • Library synthesis: Use parallel synthesis (e.g., 24-well plates) to generate 50+ analogs.
    • High-throughput screening: Test against target panels (e.g., 100 kinases).
    • Molecular docking: AutoDock Vina predicts binding poses in tubulin (PDB: 1SA0) and CDK1 (PDB: 3QHR) .

What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS:
    • Column: C18 (2.1 × 50 mm, 1.7 μm).
    • Mobile phase: 0.1% formic acid in H₂O (A) and acetonitrile (B), gradient 5–95% B over 5 min.
    • Detection: MRM transition m/z 293.1 → 154.1 (CE 25 eV). LOD = 0.1 ng/mL .
  • Sample preparation:
    • Plasma/Serum: Protein precipitation with acetonitrile (1:3 v/v).
    • Tissue homogenates: Solid-phase extraction (C18 cartridges) .

How do computational models predict metabolic pathways for this compound?

Methodological Answer:

  • Software tools:
    • ADMET Predictor: Simulates Phase I/II metabolism. Predominant pathways: tert-butyl hydroxylation (CYP3A4) and triazole N-glucuronidation .
    • SwissADME: Estimates BBB permeability (BOILED-Egg model: CNS+), suggesting potential neuroactivity .
  • Validation:
    • Microsomal incubation: Human liver microsomes (HLM) + NADPH, analyze via LC-MS. Major metabolite: tert-butyl alcohol adduct (m/z 211.1) .

What crystallographic techniques resolve polymorphic forms of this compound?

Methodological Answer:

  • Polymorph screening:
    • Solvent screen: Use 12 solvents (e.g., EtOAc, MeOH, toluene) via slow evaporation.
    • PXRD: Compare experimental vs. simulated (Mercury 4.3) patterns to identify forms .
  • Single-crystal analysis:
    • Data collection: Mo Kα (λ = 0.71073 Å) at 100 K.
    • Refinement: SHELXL-2018 for anisotropic displacement parameters. R₁ < 0.05 for high-quality datasets .

How can researchers mitigate toxicity concerns during in vivo studies?

Methodological Answer:

  • Acute toxicity:
    • MTD (Maximum Tolerated Dose): Determine via single-dose escalation in mice (5–100 mg/kg). LD₅₀ ≈ 250 mg/kg (oral) .
    • Hematology: Monitor WBC, RBC, and liver enzymes (ALT/AST) post-dosing .
  • Chronic toxicity:
    • 28-day study: Daily dosing (10 mg/kg) in rats. Histopathology reveals no renal/hepatic damage .
  • Mitigation: Co-administer NAC (N-acetylcysteine) to reduce oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.